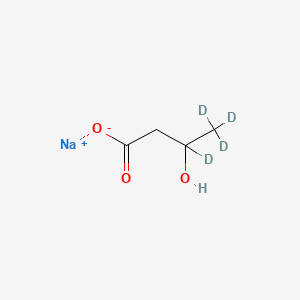

rac 3-Hydroxybutyric Acid-d4 Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“rac 3-Hydroxybutyric Acid-d4 Sodium Salt” is a pharmaceutical impurity standard . It is a labeled version of rac 3-Hydroxybutyric Acid, which are optically active 3-hydroxybutyric acids that are key intermediates of the biosynthesis and metabolism of fatty acids and exist widely in biological systems .

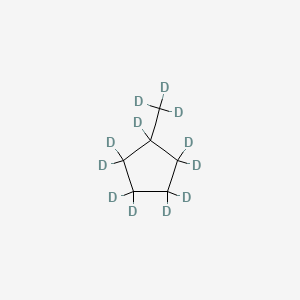

Molecular Structure Analysis

The molecular formula of “rac 3-Hydroxybutyric Acid-d4 Sodium Salt” is C4H3D4NaO3 . Its molecular weight is 130.11 .Physical And Chemical Properties Analysis

“rac 3-Hydroxybutyric Acid-d4 Sodium Salt” appears as a white to off-white solid . It has a melting point of 163-165°C (lit) . It is slightly soluble in DMSO when heated and in Methanol .Scientific Research Applications

Pharmaceutical Impurity Standards

“rac 3-Hydroxybutyric Acid-d4 Sodium Salt” is used as a pharmaceutical impurity standard .

Stable Isotope Labeling

This compound is used in stable isotope labeling , which allows researchers to study metabolic pathways in vivo in a safe manner . This is a crucial technique in understanding how various substances are metabolized in the body .

Clinical Diagnostic

In addition to treating various diseases, isotopes of this compound are used for imaging, diagnosis, and newborn screening . This helps in early detection and treatment of diseases .

Organic Chemistry

In the field of organic chemistry, this compound is used for various reactions and syntheses .

Enhancing Adipocyte Function

Research has shown that the ketone body 3-hydroxybutyrate, which includes “rac 3-Hydroxybutyric Acid-d4 Sodium Salt”, enhances adipocyte function . Adipocytes, or fat cells, play a crucial role in energy storage and metabolism .

Understanding Effect on Fibroblast Growth Factor 21

“(±)-Sodium 3-hydroxybutyrate”, a similar compound, has been used in a study to understand the effect of butyrate on fibroblast growth factor 21 (FGF21), which is involved in fatty acid ß-oxidation in the liver .

Preparation of Poly (3-hydroxybutyrate)

This compound may be used in the preparation of poly (3-hydroxybutyrate) . Poly (3-hydroxybutyrate) is a type of biodegradable plastic that is produced by certain bacteria .

Mechanism of Action

Target of Action

The primary targets of rac 3-Hydroxybutyric Acid-d4 Sodium Salt are specific hydroxyl-carboxylic acid receptors (HCAR), histone deacetylase (HDAC) enzymes, free fatty acid receptors (FFAR), and the NLRP3 inflammasome .

Mode of Action

rac 3-Hydroxybutyric Acid-d4 Sodium Salt, also known as 3-hydroxybutyrate (3-OHB), binds to and activates HCAR. It also inhibits HDAC enzymes, FFAR, and the NLRP3 inflammasome . This interaction results in changes in intracellular signaling.

Biochemical Pathways

3-Hydroxybutyrate is a ketone body synthesized from acetyl-CoA in the liver. It provides energy to the brain when blood glucose is low . It also acts as an inhibitor of HDAC, affecting the regulation of gene expression .

Pharmacokinetics

Its metabolism likely involves conversion back to acetyl-CoA, which can enter the citric acid cycle for energy production .

Result of Action

The activation of HCAR and inhibition of HDAC enzymes, FFAR, and the NLRP3 inflammasome by 3-hydroxybutyrate can lead to changes in cellular metabolism and gene expression . This can have various effects at the molecular and cellular levels, depending on the specific context and cell type.

Safety and Hazards

properties

IUPAC Name |

sodium;3,4,4,4-tetradeuterio-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1D3,3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-GRONTCIHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857737 |

Source

|

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac 3-hydroxybutyric acid-d4 sodium salt | |

CAS RN |

1219804-68-8 |

Source

|

| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)